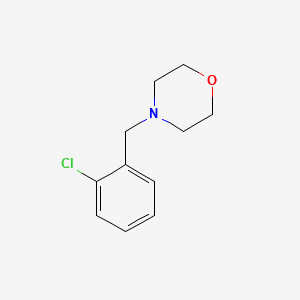

4-(2-Chlorobenzyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2-chlorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXOMKDSNYMMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Chlorobenzyl Morpholine

Diverse Synthetic Routes to 4-(2-Chlorobenzyl)morpholine

The synthesis of this compound can be achieved through several key chemical reactions. These methods primarily involve the formation of the C-N bond between the morpholine (B109124) ring and the 2-chlorobenzyl group.

Nucleophilic Substitution Reactions Involving Morpholine

One of the most direct and widely employed methods for the synthesis of this compound is the nucleophilic substitution reaction between morpholine and a 2-chlorobenzyl halide. In this reaction, the secondary amine of the morpholine ring acts as a nucleophile, displacing the halide from 2-chlorobenzyl chloride or bromide. The reaction is typically facilitated by a base to neutralize the hydrogen halide formed as a byproduct. Common solvents for this reaction are polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The choice of base can vary, with inorganic bases such as potassium carbonate or stronger bases like sodium hydride (NaH) being used. researchgate.net For instance, the synthesis of related N-benzylmorpholine derivatives often occurs at elevated temperatures to ensure a reasonable reaction rate.

A study on the synthesis of 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives demonstrated a similar substitution reaction where a morpholine-containing precursor was reacted with 2-chlorobenzyl chloride in DMF using NaH as the base. researchgate.net This highlights the general applicability of this method for creating the 2-chlorobenzyl-morpholine linkage.

Table 1: Typical Conditions for Nucleophilic Substitution Synthesis

| Reactants | Solvent | Base | Temperature |

|---|

Reductive Amination Strategies for Benzyl (B1604629) Morpholine Formation

Reductive amination offers an alternative route to this compound, starting from 2-chlorobenzaldehyde (B119727) and morpholine. This two-component reaction first involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired tertiary amine. This method is highly versatile and is a cornerstone in amine synthesis. core.ac.uk

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the starting aldehyde. core.ac.ukrsc.org The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). A patent for a related compound describes the reductive amination between a morpholine derivative and a ketone using sodium cyanoborohydride in methanol. google.com This process avoids the direct handling of alkyl halides and can often be performed as a one-pot synthesis. nbu.ac.in

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent |

|---|

Palladium-Catalyzed Coupling Reactions in Morpholine Synthesis

While not a direct standard method for synthesizing this compound, palladium-catalyzed cross-coupling reactions represent an advanced strategy for forming C-N bonds and could be applied to synthesize precursors or analogues. The Buchwald-Hartwig amination, for example, is a powerful method for coupling aryl halides or triflates with amines. researchgate.net In this context, coupling 2-chlorochlorobenzene with morpholine would yield 4-(2-chlorophenyl)morpholine, the des-methylene analogue. Further elaboration would be required to introduce the methylene (B1212753) bridge.

More relevantly, recent research has explored the palladium-catalyzed reductive coupling of aryl ethers with morpholines to produce 4-cyclohexylmorpholines. rsc.orgrsc.org This reaction proceeds via cleavage of a C-O bond and subsequent reductive amination. While this specific methodology yields a saturated ring, it demonstrates the potential of palladium catalysis in forging connections between aromatic precursors and morpholine.

Alternative and Novel Synthetic Pathways

Beyond the classical methods, other synthetic strategies could potentially be adapted for the synthesis of this compound. For example, the reduction of the corresponding amide, (2-chlorophenyl)(morpholin-4-yl)methanone, would yield the target compound. The amide itself can be synthesized from 2-chlorobenzoyl chloride and morpholine. smolecule.com The reduction of the amide carbonyl can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). prepchem.com This multi-step process provides an alternative to direct alkylation or reductive amination.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Exploration

To explore structure-activity relationships (SAR), analogues of this compound can be synthesized by modifying its core structure. The primary focus here is on the modification of the 2-chlorobenzyl moiety.

Modification of the 2-Chlorobenzyl Moiety

Modification of the 2-chlorobenzyl group can be approached in two primary ways: by synthesizing analogues from variously substituted starting materials or by direct chemical transformation of the pre-formed this compound.

The most straightforward strategy for SAR exploration is to introduce variations in the starting materials. For instance, using different substituted benzyl halides or benzaldehydes in the nucleophilic substitution or reductive amination reactions, respectively, allows for the synthesis of a wide array of analogues. Examples include the synthesis of 4-(4-bromo-2-chlorobenzyl)morpholine (B1288959) from 4-bromo-2-chlorobenzyl bromide, which has been documented as a chemical intermediate. nih.gov This approach allows for systematic variation of substituents on the phenyl ring to probe their effects on biological activity.

Direct modification of the 2-chlorobenzyl moiety in this compound is also a possibility. The chlorine atom on the aromatic ring can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong activation by electron-withdrawing groups or harsh reaction conditions. More feasible are metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to replace the chlorine atom with other functional groups, thereby creating diverse analogues.

Table 3: Examples of Analogues via Modified Starting Materials

| Analogue Name | Key Starting Material |

|---|---|

| 4-(4-Bromo-2-chlorobenzyl)morpholine | 4-Bromo-2-chlorobenzyl bromide/chloride |

| 4-(2-Fluorobenzyl)morpholine | 2-Fluorobenzyl bromide/chloride |

| 4-(2-Methylbenzyl)morpholine | 2-Methylbenzyl bromide/chloride |

Functionalization of the Morpholine Ring System

The morpholine ring is a common scaffold in medicinal chemistry, and its functionalization is key to developing new chemical entities. nih.govresearchgate.net While direct C-H functionalization of the morpholine ring in this compound is not widely documented, functionalization typically occurs through the synthesis of derivatives where substituents are introduced onto the morpholine ring prior to or during its formation. These approaches allow for the creation of a diverse library of analogues.

One common strategy involves the use of pre-functionalized building blocks. For instance, starting with substituted 1,2-amino alcohols allows for the construction of morpholines with substituents at various positions. chemrxiv.org Another approach is the electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols, which yields morpholine derivatives containing a trifluoromethyl group, a valuable substituent in medicinal chemistry. acs.org This method involves the direct anodic oxidation of the Langlois reagent under constant current electrolysis.

Furthermore, hybrid structures can be created by linking the morpholine nucleus to other heterocyclic systems. The synthesis of morpholine-thiazole scaffolds, for example, can be achieved through one-pot or multistage reactions, expanding the chemical space accessible from the basic morpholine structure. benthamscience.comnih.gov

Stereoselective Synthesis of Enantiomeric Forms

The creation of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. Several stereoselective methods have been developed for the synthesis of substituted morpholines.

A notable method is the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives. nih.gov This technique starts from immobilized amino acids like Fmoc-Ser(tBu)-OH. After solid-phase synthesis steps, a trifluoroacetic acid-mediated cleavage from the resin, which includes a reducing agent like triethylsilane, leads to the stereoselective formation of the morpholine ring. nih.gov Stereochemical studies of these reactions have revealed the specific configuration of the newly created stereocenter. nih.gov

Copper-promoted oxyamination of alkenes represents another powerful strategy for the stereoselective synthesis of functionalized morpholines. nih.gov A copper(II) 2-ethylhexanoate (B8288628) promoted reaction between an N-protected alkenol and an amine can produce 2-aminomethyl functionalized morpholines with generally high levels of diastereoselectivity. nih.gov The relative stereochemistry of the major diastereomer in certain cases has been confirmed as cis by X-ray crystallography. nih.gov

For analogues like reboxetine, which contains a 2-substituted morpholine ring, an asymmetric synthesis has been developed starting from (S)-2-(hydroxymethyl)morpholine. acs.org This highlights the importance of chiral building blocks in accessing enantiomerically pure final products. A patent for a related compound, (2S,5S)-5-(4-chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine, describes a synthesis starting from (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine, demonstrating an industrial approach to stereocontrolled synthesis via reductive amination. google.com

| Method | Starting Materials | Key Reagents/Conditions | Outcome | Reference |

| Polymer-Supported Synthesis | Immobilized Fmoc-Ser(tBu)-OH | Trifluoroacetic acid, triethylsilane | Stereoselective formation of morpholine-3-carboxylic acids | nih.gov |

| Copper-Promoted Oxyamination | N-protected alkenols, amines | Copper(II) 2-ethylhexanoate | Diastereoselective synthesis of 2-aminomethyl morpholines | nih.gov |

| Reductive Amination | (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine, N-Boc-4-piperidinone | Sodium cyanoborohydride, Zinc chloride | Synthesis of (2S,5S)-5-(4-chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine | google.com |

| Asymmetric Synthesis | (S)-2-(hydroxymethyl)morpholine | Selective oxidation, Aryl-chromium-mediated substitution | Synthesis of (+)-(S,S)-Reboxetine | acs.org |

Mechanistic Insights into Synthetic Reactions for this compound and its Analogues

The primary synthesis of this compound involves the N-alkylation of morpholine with 2-chlorobenzyl chloride. This reaction is a classical example of a nucleophilic substitution (SN2) reaction. The nitrogen atom of the morpholine ring acts as the nucleophile, attacking the benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

For more complex analogues, different mechanistic pathways are involved. The synthesis of morpholine-thiosemicarbazone hybrids and their subsequent complexation with Copper(II) has been studied, providing insights into the coordination chemistry of morpholine derivatives. nih.gov

In the copper-promoted oxyamination of alkenes, the reaction is thought to proceed via the initial intramolecular addition of the alcohol moiety to the alkene, followed by an intermolecular coupling with the amine. nih.gov The stereochemical outcome is dictated by the geometry of the transition state during this cyclization and coupling process.

Mechanistic studies of cycloaddition reactions, such as the [3+2] cycloaddition between nitriles and azides to form tetrazoles, offer parallels for understanding the formation of heterocyclic rings. researchgate.net These reactions often involve organometallic intermediates or organocatalysts that activate the substrates. researchgate.net For instance, the Demko-Sharpless cycloaddition uses zinc salts to facilitate the reaction between organonitriles and sodium azide. While not directly used for the morpholine ring itself, these principles are relevant for the synthesis of complex derivatives where other heterocyclic rings are appended.

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of morpholine and its derivatives aims to reduce environmental impact by using less hazardous reagents, minimizing waste, and improving energy efficiency. ajgreenchem.comresearchgate.net

One significant advancement is the development of efficient, one or two-step, redox-neutral protocols for converting 1,2-amino alcohols into morpholines using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.org This method offers environmental and safety benefits over traditional approaches that often use reagents like chloroacetyl chloride. chemrxiv.org The key to this methodology is achieving selective monoalkylation of the amine. chemrxiv.org

Microwave-assisted organic synthesis has also been employed as a green technique for preparing morpholine-based compounds. mdpi.com In the synthesis of morpholine-based chalcones, microwave irradiation was shown to provide better product yields in significantly shorter reaction times compared to conventional heating methods. mdpi.com

The use of greener solvents is another cornerstone of sustainable synthesis. N-formylmorpholine, which can be synthesized from morpholine and formic acid, has been evaluated as a green, stable, and non-corrosive solvent for the synthesis of other heterocyclic compounds. ajgreenchem.com

| Green Approach | Description | Advantages | Reference |

| Redox-Neutral Annulation | Conversion of 1,2-amino alcohols to morpholines using ethylene sulfate. | High yields, inexpensive reagents, avoids hazardous reagents like chloroacetyl chloride. | chemrxiv.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, energy efficiency. | mdpi.com |

| Green Solvents | Use of environmentally benign solvents like N-formylmorpholine. | Non-toxic, non-corrosive, compatible with various reactants. | ajgreenchem.com |

Structure Activity Relationship Sar Studies of 4 2 Chlorobenzyl Morpholine Analogues

Rational Design and Synthesis of Compound Libraries for SAR

The rational design of 4-(2-Chlorobenzyl)morpholine analogues begins with the core structure, which consists of a morpholine (B109124) ring N-substituted with a 2-chlorobenzyl group. This scaffold is a "privileged structure" in medicinal chemistry, known for its favorable metabolic stability and physicochemical properties. researchgate.nettandfonline.comresearchgate.net The synthesis of compound libraries is a key strategy to explore the SAR of this chemical series. These libraries are typically created by introducing diverse substituents at specific positions on both the benzyl (B1604629) and morpholine moieties.

Synthetic strategies often involve multi-step procedures. For instance, a common starting point is the reaction of morpholine with a suitably substituted benzyl halide, such as 2-chlorobenzyl chloride, to form the tertiary amine linkage. researchgate.net Another approach involves the reaction of 4-(2-aminoethyl)morpholine (B49859) with various arylsulfonyl chlorides, followed by reaction with 2-chlorobenzyl chloride to yield a series of sulfamoyl ethyl morpholine derivatives. researchgate.net The synthesis of chiral morpholine analogues can be achieved through methods like organocatalytic α-chlorination of aldehydes, followed by cyclization to form the morpholine scaffold. nih.govacs.org These synthetic routes allow for the systematic variation of substituents, enabling a thorough investigation of their impact on biological activity. sci-hub.seresearchgate.net

Impact of Benzyl Moiety Substituents on Biological Activity Profiles

Modifications to the benzyl portion of the this compound structure have a profound effect on biological activity. SAR studies on a series of N-benzyl morpholine analogues as dopamine (B1211576) D4 receptor antagonists revealed that the nature and position of the substituent on the phenyl ring are critical for potency. nih.govacs.org

In one study, a library of substituted benzyl analogues was synthesized and tested. nih.govacs.org The results, summarized in the table below, indicate that halogen substitution at the para-position of the benzyl ring is particularly favorable. The 4-chlorobenzyl analogue (ML398) was identified as a highly potent and selective D4 antagonist. nih.govacs.orgvanderbilt.edu In contrast, pyridylmethyl analogues were found to be inactive, suggesting that a phenyl ring is preferred at this position. nih.govacs.org Furthermore, replacing the methylene (B1212753) linker between the nitrogen and the phenyl ring with a carbonyl group (amide) or deleting the linker altogether (direct arylation) resulted in a loss of activity. nih.govacs.org

Another study on thiazolyl N-benzyl-substituted acetamides showed that incorporating bulky, lipophilic groups like chlorine on the benzyl ring could decrease potency. chapman.edu Specifically, 2-chlorobenzyl and 3,4-dichlorobenzyl substituted analogues demonstrated significantly lower inhibitory activities compared to other derivatives in the series. chapman.edu

Table 1: SAR of N-Morpholine Benzyl Substituents on Dopamine D4 Receptor Inhibition nih.govacs.org

| Compound | Benzyl Substituent | % Inhibition @ 10 µM | IC₅₀ (nM) |

| 6a | 4-Fluorobenzyl | 98% | 230 |

| ML398 | 4-Chlorobenzyl | 97% | 130 |

| 6c | 4-Bromobenzyl | 98% | 170 |

| 6d | 4-Methylbenzyl | 96% | 340 |

| 6e | 4-Methoxybenzyl | 90% | 1,100 |

| 6f | 2-Chlorobenzyl | 51% | >10,000 |

| 6g | 2,4-Dichlorobenzyl | 88% | 1,400 |

| 6h | 3,4-Dichlorobenzyl | 98% | 260 |

| 6i | 2-Pyridylmethyl | Inactive | - |

| 6j | 3-Pyridylmethyl | Inactive | - |

| 6k | 4-Pyridylmethyl | Inactive | - |

| 6l | Benzoyl (Amide) | Inactive | - |

| 6m | Phenyl (Direct Arylation) | Inactive | - |

Influence of Morpholine Ring Modifications on Target Interactions

SAR studies have shown that replacing the morpholine ring with other heterocyclic systems can have a variable impact on activity. In the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, substituting the morpholine with a more hydrophobic piperidine (B6355638) ring was tolerated, while using a 3,3-difluoropiperidine (B1349930) increased potency twofold. nih.gov Conversely, replacing the morpholine with a dimethylamine (B145610) group also led to a twofold increase in activity, suggesting that the morpholine might be too polar or experience steric hindrance within the binding pocket for that specific target. nih.gov In another context, the introduction of heteroatoms into a piperidine ring to create a morpholine was not favored. nih.gov

The secondary nitrogen atom of the morpholine ring is a key site for synthetic modification, allowing for the attachment of various pharmacologically active groups to enhance target affinity and improve physicochemical properties. tandfonline.com Research on morpholine derivatives as enzyme inhibitors has demonstrated that specific substitutions on the morpholine ring can significantly affect inhibitory potency.

Conformational Analysis and its Correlation with Biological Action

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The flexibility of the molecule, particularly the rotation around the bonds connecting the morpholine and benzyl groups, allows it to adopt various shapes, but only specific conformations may fit optimally into a target's binding site.

Conformational analysis, often performed using techniques like NMR spectroscopy and computational methods such as density functional theory (DFT), helps to identify the preferred low-energy conformations. acs.org For six-membered rings like morpholine, the chair conformation is typically the most stable. Studies on related morpholine-containing compounds have confirmed that the ring predominantly adopts a chair conformation (e.g., ⁴C₁ or ¹C₄). acs.org This conformational preference plays a key role in the binding properties of these molecules to enzymes and receptors. acs.org

Conformational restriction is a common strategy in drug design to improve potency and selectivity by "locking" the molecule into its bioactive conformation. nih.gov For example, in a series of phenethylamine (B48288) derivatives, replacing a flexible chain with a more rigid cyclic structure like a 3-phenylpiperidine (B1330008) led to a twofold improvement in activity by reducing the number of rotatable bonds. nih.gov The pseudo A¹,³ strain between substituents on the morpholine ring can also impose a specific conformational preference, influencing its biological action. acs.org

Stereochemical Effects on Receptor Binding and Enzyme Inhibition

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. In analogues of this compound that contain stereocenters, the different enantiomers can exhibit dramatically different biological activities, potencies, and selectivities. This is because biological targets like receptors and enzymes are themselves chiral and will interact differently with each enantiomer.

A prominent example is seen in a series of chiral morpholine analogues developed as dopamine D4 receptor antagonists. nih.govacs.org Biological evaluation revealed that the (R)-enantiomer of the parent compound was the active isomer, with a D4 IC₅₀ of 180 nM, while the (S)-enantiomer was inactive. nih.gov This stereochemical preference was maintained across the series, with the (R)-enantiomer of the 4-chlorobenzyl derivative (ML398) being confirmed as the active isomer. nih.govacs.org

Similarly, in the study of novel morpholine analogues with a spiro-piperidine moiety, all possible stereoisomers were prepared to fully investigate their stereochemical preferences for tachykinin receptor binding. The results showed that the (S,R)-configured isomers had significantly higher binding affinities compared to the other stereoisomers. rjptonline.org These findings underscore the critical importance of controlling stereochemistry in the design of potent and selective morpholine-based compounds.

Physicochemical Descriptors in SAR Modeling (e.g., lipophilicity, electronic effects)

Quantitative structure-activity relationship (QSAR) studies often employ physicochemical descriptors to model and predict the biological activity of compounds. For this compound analogues, key descriptors include lipophilicity, electronic effects, and steric factors.

Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP), describes a compound's affinity for fatty or non-polar environments. It is a crucial parameter influencing absorption, distribution, and target engagement. In some SAR studies, a direct correlation between lipophilicity and activity is observed. However, for a series of thiazolyl N-benzyl substituted acetamides, it was found that compounds with higher lipophilicity, resulting from the incorporation of bulky groups like chlorine, actually exhibited decreased potency. chapman.edu This suggests that an optimal range of lipophilicity exists for activity and that excessively high values can be detrimental.

Electronic effects of substituents on the benzyl ring also play a significant role. In a study of morpholine-based thiazoles as carbonic anhydrase inhibitors, the introduction of a strong electron-withdrawing group like a nitro group (NO₂) at the para-position of the phenyl ring resulted in a more potent series of compounds compared to unsubstituted or chloro-substituted analogues. rsc.org This enhancement was attributed to the group's ability to influence the molecule's pKa and increase its hydrophobicity, facilitating interaction with the target enzyme. rsc.org

Steric characteristics , related to the size and shape of substituents, can affect how well a molecule fits into a binding site. The bulkiness of a substituent can either create favorable interactions or cause steric clashes that prevent optimal binding. rsc.org The interplay of these physicochemical properties is complex, and their careful modulation is essential for optimizing the biological activity profile of this compound analogues. nih.govmdpi.com

Mechanistic Investigations of 4 2 Chlorobenzyl Morpholine S Biological Interactions

Receptor Binding Affinities and Selectivity Profiles (e.g., GPCRs, Ion Channels, Transporters)

There is no available research data on the receptor binding affinities and selectivity profiles of 4-(2-Chlorobenzyl)morpholine for G-protein coupled receptors (GPCRs), ion channels, or transporters. While some studies have investigated other morpholine (B109124) derivatives with a 4-chlorobenzyl group as potent antagonists for the dopamine (B1211576) D4 receptor, this specific compound has not been profiled.

Enzyme Inhibition or Activation Kinetics and Mechanisms

No studies were identified that investigated the enzyme inhibition or activation kinetics and mechanisms of this compound.

Cellular Target Identification and Validation Methodologies

There are no published studies that have identified or validated the specific cellular targets of this compound. General methodologies for target identification exist, but they have not been applied to this particular compound.

Modulation of Intracellular Signaling Pathways in In Vitro Systems

Research on the modulation of intracellular signaling pathways by this compound in in vitro systems is not available in the current scientific literature.

Interactions with Key Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)

There is no available data documenting the interactions of this compound with key biomolecules such as proteins, nucleic acids, or lipids. While the morpholine ring is a recognized pharmacophore in medicinal chemistry, the specific interactions of this derivative have not been characterized.

Molecular Mechanisms of Action in Cellular Models (e.g., apoptosis induction, cell cycle arrest)

No cellular studies have been published that describe the molecular mechanisms of action for this compound, including any potential for apoptosis induction or cell cycle arrest.

Pharmacological Characterization in Preclinical Models Non Human

Efficacy Studies in In Vitro Disease Models

There is no available information on the efficacy of 4-(2-Chlorobenzyl)morpholine in in vitro models such as primary cell cultures or established cell lines.

In Vivo Efficacy Assessments in Animal Models

No published studies were found that assess the in vivo efficacy of this compound in any rodent or other animal models of disease.

Comparative Pharmacological Profiling with Reference Compounds

A comparative pharmacological profile of this compound against any reference compounds has not been documented in the available literature.

Synergistic and Antagonistic Interactions in Co-Administration Studies (Preclinical)

There are no preclinical studies available that investigate the synergistic or antagonistic interactions of this compound when co-administered with other agents.

Pharmacodynamics in Preclinical Species

Information regarding the pharmacodynamics of this compound, including target engagement and biomarker modulation in tissues of preclinical species, is not available.

Investigation of Off-Target Interactions in Preclinical Systems

Mechanistic investigations into the off-target interactions of this compound in preclinical systems have not been reported.

Computational Chemistry and Molecular Modeling of 4 2 Chlorobenzyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the intrinsic electronic properties and the most stable three-dimensional arrangement (conformation) of 4-(2-Chlorobenzyl)morpholine. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and reactivity.

By solving the Schrödinger equation for the molecule, researchers can obtain optimized geometric parameters, including bond lengths and angles. For instance, calculations on similar morpholine-containing structures have shown a good correlation between theoretically calculated and experimentally determined geometric parameters. clinicsearchonline.org Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps highlight electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding non-covalent interactions with biological macromolecules.

Table 1: Representative Quantum Chemical Calculation Data for a Morpholine (B109124) Derivative

| Calculated Property | Method | Value | Significance |

| Dipole Moment | B3LYP | 2.05 Debye | Indicates overall polarity of the molecule. clinicsearchonline.org |

| HOMO Energy | HSEH1PBE | -7.2 eV | Relates to the electron-donating ability. |

| LUMO Energy | HSEH1PBE | -1.8 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | HSEH1PBE | 5.4 eV | Indicator of chemical stability and reactivity. |

| Polarizability | HSEH1PBE | 22.16×10⁻²⁴ esu | Measures the deformability of the electron cloud. clinicsearchonline.org |

Note: Data is representative and based on calculations for similar morpholine-containing structures.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. plos.org For this compound, this method is employed to screen potential biological targets and to understand the molecular basis of its activity. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. scispace.com

Studies on various morpholine derivatives have demonstrated their potential to interact with a range of targets, including kinases like mTOR and VEGFR-2, as well as bacterial enzymes such as Enoyl-ACP reductase. scispace.comnih.govacs.org Docking simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the morpholine ring, with its oxygen and nitrogen atoms, can act as a hydrogen bond acceptor or donor, while the chlorobenzyl group often engages in hydrophobic or halogen-bonding interactions within the binding pocket. scispace.com

Table 2: Example of Molecular Docking Results for Morpholine Analogues against Protein Kinase Targets

| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Morpholine-Thiazolidinone | Enoyl-ACP Reductase | -8.6 | TYR, MET | Hydrogen Bonding, Hydrophobic |

| Morpholine-Tetrahydroquinoline | mTOR | -9.2 | LYS, TRP, ASP | Hydrogen Bonding, Pi-Alkyl |

| Morpholine-Benzimidazole | VEGFR-2 | -10.5 | CYS, GLU, LEU | Hydrogen Bonding, Hydrophobic |

Note: This table is a composite based on findings from studies on different morpholine derivatives to illustrate typical docking results. scispace.comnih.govacs.org

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. plos.orgfrontiersin.org Following docking, the this compound-protein complex is subjected to an MD simulation, typically lasting for hundreds of nanoseconds. nih.gov

Throughout the simulation, key parameters are monitored to evaluate the stability of the complex.

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess conformational stability. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely bound. physchemres.org

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. Residues in the binding pocket that interact with the ligand are expected to show lower fluctuations, indicating a stable interaction.

MD simulations on morpholine derivatives have confirmed that these ligands form stable complexes with their target proteins, validating the interactions predicted by docking. acs.orgresearchgate.net These simulations can also reveal subtle conformational changes in the protein upon ligand binding, a phenomenon known as "induced fit." nih.gov

Table 3: Typical Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Time Scale | Typical Stable Value | Interpretation |

| Protein RMSD | 100-200 ns | < 3 Å | The protein maintains its overall structure. |

| Ligand RMSD | 100-200 ns | < 2 Å | The ligand remains stable in the binding pocket. |

| RMSF of Binding Site Residues | 100-200 ns | Low (< 1.5 Å) | Key interacting residues are stabilized by the ligand. |

| Radius of Gyration (Rg) | 100-200 ns | Consistent | The protein's compactness is maintained. |

Note: Values are representative and based on MD simulations of various protein-ligand complexes. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogues of this compound, QSAR studies can predict the activity of unsynthesized compounds and guide the design of molecules with enhanced potency.

In a typical 3D-QSAR study, a set of aligned molecules with known activities is used to generate molecular interaction fields (e.g., steric and electrostatic). acs.org These fields are then used as descriptors in a statistical analysis to build a predictive model. The resulting model can be visualized as a 3D contour map, highlighting regions around the molecular scaffold where modifications are likely to increase or decrease activity. For instance, a QSAR model might indicate that a bulky, electron-withdrawing group at a specific position on the benzyl (B1604629) ring would be beneficial for activity. Studies on morpholine derivatives with a p-chlorobenzyl group have successfully used 3D-QSAR to understand the structural requirements for high affinity. acs.orgnih.gov

Table 4: Illustrative Descriptors in a 3D-QSAR Model

| Field Type | Favorable Region | Unfavorable Region | Interpretation for Design |

| Steric | Green Contour | Yellow Contour | Indicates where bulky groups enhance or diminish activity. |

| Electrostatic | Blue Contour | Red Contour | Shows where positive or negative charges are preferred. |

| Hydrophobic | Brown Contour | White Contour | Highlights regions where lipophilicity is important for binding. |

| H-Bond Donor | Cyan Contour | N/A | Identifies areas where hydrogen bond donors improve activity. |

| H-Bond Acceptor | Magenta Contour | N/A | Identifies areas where hydrogen bond acceptors improve activity. |

Virtual Screening Approaches for Analogue Discovery and Optimization

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with the this compound scaffold, both structure-based and ligand-based virtual screening methods can be employed to discover novel analogues.

Structure-Based Virtual Screening (SBVS): This approach uses molecular docking to screen thousands or millions of compounds against the 3D structure of a target protein. nih.govmdpi.com Compounds are ranked based on their docking scores, and the top-ranking "hits" are selected for further experimental testing. This method is effective for discovering chemically diverse compounds that fit the target's binding site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. A pharmacophore model is often developed based on the key chemical features of this compound (e.g., hydrogen bond acceptors, hydrophobic groups, aromatic rings). This model is then used as a 3D query to search for compounds in a database that match these features. nih.gov

These screening approaches accelerate the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for synthesis and biological evaluation.

De Novo Design Strategies Based on the this compound Scaffold

De novo design refers to the computational creation of novel molecules from the ground up, tailored to fit the binding site of a target protein. arxiv.org The this compound structure can serve as an excellent starting point or "scaffold" for these strategies. The morpholine ring is often considered a "privileged" scaffold in medicinal chemistry because it can improve pharmacokinetic properties like solubility and metabolic stability. acs.orgnih.gov

Computational algorithms can use the this compound scaffold as a fixed anchor within the active site. The software then explores different chemical modifications, adding or replacing functional groups atom-by-atom or fragment-by-fragment. arxiv.org Each new addition is evaluated for its potential to improve binding affinity and other drug-like properties. This approach allows for the creative exploration of chemical space beyond existing compound libraries, potentially leading to the discovery of highly novel and potent molecules that retain the favorable core properties of the original scaffold. mdpi.com

Analytical Research Techniques for 4 2 Chlorobenzyl Morpholine Studies

Chromatographic Methodologies for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating 4-(2-Chlorobenzyl)morpholine from impurities, starting materials, and byproducts, thereby allowing for its accurate purity assessment and quantification in research samples.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose due to its high resolution and sensitivity. A typical Reverse-Phase HPLC (RP-HPLC) method would be developed to assess the purity of a synthesized batch of this compound. The method's parameters are optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. Quantification is typically performed using an external standard calibration curve, where the peak area of the analyte is correlated with its concentration.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID), serves as an alternative or complementary method for purity and quantification. researchgate.net Due to the polarity and relatively high boiling point of morpholine (B109124) derivatives, derivatization may be employed to increase volatility and improve chromatographic peak shape. jfda-online.com However, direct injection is also feasible depending on the specific GC setup and column choice. A robust GC method provides reliable quantification and can detect volatile impurities not easily observed by HPLC. keikaventures.com

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Parameter | Condition |

|---|---|

| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 150°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Once purity is established, advanced spectroscopic methods are used to unequivocally confirm the chemical structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. nih.gov For this compound, characteristic fragments would include the loss of the chlorobenzyl group and cleavages within the morpholine ring. miamioh.edu Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy , including one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, is indispensable for detailed structural elucidation. ¹H NMR would show distinct signals for the aromatic protons of the chlorobenzyl group and the aliphatic protons of the morpholine ring. ¹³C NMR would identify all unique carbon atoms. 2D NMR experiments are then used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the precise arrangement of atoms and the substitution pattern.

| Ion Type | Formula | Calculated m/z | Predicted Fragment |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₅ClNO⁺ | 212.0837 | Protonated Parent Molecule |

| Fragment 1 | C₇H₆Cl⁺ | 125.0153 | Chlorobenzyl Cation |

| Fragment 2 | C₄H₁₀NO⁺ | 88.0757 | Protonated Morpholine Ring |

Hyphenated Techniques for Complex Mixture Analysis in Biological Matrices (e.g., LC-MS/MS for metabolites, GC-MS for volatile derivatives)

To study the compound in a biological context, such as identifying its metabolites in plasma or urine, powerful hyphenated techniques are required. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for detecting and quantifying the parent compound and its metabolites in biological fluids. nifc.gov.vn The initial liquid chromatography step separates the analytes from the complex biological matrix. The tandem mass spectrometry then provides highly selective and sensitive detection using modes like Selected Reaction Monitoring (SRM). nih.gov In SRM, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. This technique allows for the postulation and identification of metabolites, such as hydroxylated or N-dealkylated species.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analyzing biological samples, particularly after a derivatization step to enhance the volatility of the parent compound or its metabolites. nih.gov For instance, morpholine and its metabolites can be converted into more volatile N-nitrosomorpholine derivatives, which are then readily analyzed by GC-MS. researchgate.netresearchgate.net This approach is highly sensitive and provides excellent chromatographic separation. nih.gov

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Potential Metabolic Reaction |

|---|---|---|---|

| This compound | 212.1 | 125.0 | Parent Compound |

| Hydroxylated Metabolite | 228.1 | 141.0 | Aromatic Hydroxylation |

| N-Oxide Metabolite | 228.1 | 212.1 | N-Oxidation |

Biophysical Methods for Ligand-Target Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding the interaction between this compound and its potential protein target is critical for mechanistic studies. Biophysical methods provide direct measurement of binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding kinetics. nih.gov In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. springernature.com The binding event causes a change in the refractive index at the surface, which is detected in real-time. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (K₋). reichertspr.com

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. nih.gov ITC directly measures the heat released or absorbed when the ligand (this compound) is titrated into a solution containing the target protein. iitkgp.ac.inreactionbiology.com A single ITC experiment can determine the binding affinity (K₋), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event. nih.govmdpi.comnih.gov

| Parameter | Symbol | Typical Value | Unit |

|---|---|---|---|

| Association Rate Constant | kₐ | 1 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₑ | 1 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant | K₋ | 10 | nM |

| Parameter | Symbol | Example Value | Unit |

|---|---|---|---|

| Stoichiometry | n | 1.05 | - |

| Dissociation Constant | K₋ | 50 | nM |

| Enthalpy Change | ΔH | -8.5 | kcal/mol |

| Entropy Change (TΔS) | TΔS | 1.5 | kcal/mol |

| Gibbs Free Energy Change | ΔG | -10.0 | kcal/mol |

Metabolism and Pharmacokinetic Studies of 4 2 Chlorobenzyl Morpholine in Research Models

In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes

The initial evaluation of a compound's metabolic stability is typically conducted using in vitro systems that mimic the metabolic environment of the liver, the primary site of drug metabolism. Liver microsomes and hepatocytes are the two most common models for these assessments.

Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Hepatocytes, being intact liver cells, offer a more comprehensive metabolic picture as they contain both Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., conjugation) enzymes, as well as the necessary cofactors for these reactions.

The assessment involves incubating 4-(2-Chlorobenzyl)morpholine with either liver microsomes or hepatocytes from various species, including humans, rats, mice, dogs, and monkeys, and monitoring the disappearance of the parent compound over time. This allows for the determination of key parameters such as the intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize the drug, and the in vitro half-life (t½).

Table 1: Illustrative Data for In Vitro Metabolic Stability of a Hypothetical Compound

| Test System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | In Vitro Half-life (t½) (min) |

|---|---|---|---|

| Liver Microsomes | Human | 50 | 30 |

| Liver Microsomes | Rat | 120 | 12 |

| Hepatocytes | Human | 35 | 45 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Identification of Major Metabolites and Metabolic Pathways

Following the incubation of this compound in these in vitro systems, the resulting mixture is analyzed using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the separation, detection, and structural elucidation of metabolites.

Potential metabolic pathways for a molecule like this compound could include:

Oxidation: Hydroxylation of the aromatic ring or the morpholine (B109124) ring.

N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the benzyl (B1604629) group.

Morpholine Ring Opening: Scission of the morpholine ring structure.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Identifying the major metabolites is crucial for understanding the compound's clearance mechanisms and for assessing the potential for the formation of pharmacologically active or toxic byproducts.

In Vivo Pharmacokinetic Profiling in Preclinical Species (e.g., Absorption, Distribution, Elimination)

To understand how this compound behaves in a whole organism, in vivo pharmacokinetic studies are conducted in preclinical species such as rats, mice, and dogs. Following administration of the compound (typically intravenously and orally), blood and tissue samples are collected at various time points and analyzed for the concentration of the parent compound and its major metabolites.

This allows for the determination of key pharmacokinetic parameters:

Absorption: The rate and extent to which the compound enters the systemic circulation after oral administration (bioavailability).

Distribution: The extent to which the compound distributes into various tissues and organs from the bloodstream, described by the volume of distribution (Vd).

Metabolism: The conversion of the parent compound into metabolites, which is a primary component of clearance.

Elimination: The removal of the compound and its metabolites from the body, characterized by the clearance (CL) and the elimination half-life (t½).

Table 2: Illustrative Pharmacokinetic Parameters in a Preclinical Species (Rat)

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Dose (mg/kg) | 1 | 10 |

| Cmax (ng/mL) | 500 | 200 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (ng·h/mL) | 1200 | 800 |

| t½ (h) | 4.5 | 5.0 |

| CL (L/h/kg) | 0.8 | - |

| Vd (L/kg) | 3.0 | - |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Investigation of Enzyme Induction and Inhibition Related to Metabolism

This compound would be investigated for its potential to interact with drug-metabolizing enzymes, specifically its ability to induce or inhibit their activity.

Enzyme Inhibition: This is assessed by incubating the compound with human liver microsomes in the presence of specific probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). A decrease in the metabolism of the probe substrate indicates inhibition by the test compound. This is a critical assessment, as inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of two drugs results in altered plasma levels of one or both, potentially leading to toxicity or loss of efficacy.

Enzyme Induction: This is typically evaluated in cultured human hepatocytes. The cells are treated with this compound for a period of time, and then the expression levels and activity of key CYP enzymes are measured. Induction can also lead to drug-drug interactions by increasing the metabolism of co-administered drugs.

Influence of Species Differences on Metabolic Fate and Pharmacokinetic Parameters

Significant differences in drug metabolism and pharmacokinetics can exist between preclinical species and humans. Therefore, data from multiple species are compared to identify these differences and to better predict the human pharmacokinetic profile.

For instance, the rate of metabolism of this compound might be significantly higher in rats than in dogs or humans due to differences in the expression and activity of specific CYP enzymes. Understanding these species-specific differences is crucial for selecting the most appropriate animal model for further preclinical development and for scaling the pharmacokinetic data to predict human dosage.

Computational Prediction of Metabolic Sites and Pathways

In addition to experimental studies, computational (in silico) models are increasingly used to predict the metabolic fate of new chemical entities. These models use algorithms based on known metabolic reactions and the substrate specificities of drug-metabolizing enzymes.

For this compound, these programs could predict:

Sites of Metabolism (SOMs): The specific atoms or bonds on the molecule that are most likely to be metabolized.

Predicted Metabolites: The chemical structures of the potential metabolites.

CYP450 Substrate/Inhibitor Prediction: The likelihood of the compound being a substrate or inhibitor of specific CYP isoforms.

These predictions can help guide the design of in vitro and in vivo studies and aid in the interpretation of experimental data.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Midazolam |

| Glucuronide |

Potential Research Applications and Future Directions for 4 2 Chlorobenzyl Morpholine

Exploration of Novel Biological Roles and Therapeutic Avenues

The morpholine (B109124) scaffold is a well-established pharmacophore in drug discovery, known to impart favorable physicochemical properties such as improved solubility and metabolic stability. nih.govresearchgate.net When combined with a 2-chlorobenzyl group, a moiety present in various compounds with demonstrated biological activities, 4-(2-Chlorobenzyl)morpholine presents several hypothetical, yet plausible, avenues for therapeutic exploration.

Derivatives of morpholine have shown a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.net For instance, certain morpholine-containing compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. researchgate.net The presence of the halogenated benzyl (B1604629) group could further modulate the biological activity, potentially enhancing potency or conferring selectivity for specific molecular targets.

Table 1: Potential Therapeutic Areas for this compound Based on Analogous Compounds

| Therapeutic Area | Potential Mechanism of Action (Hypothesized) | Reference for Analogous Compounds |

| Oncology | Inhibition of protein kinases, disruption of cell cycle progression | nih.govresearchgate.net |

| Infectious Diseases | Inhibition of bacterial cell wall synthesis or other essential microbial enzymes | researchgate.netijprs.com |

| Neurology | Modulation of neurotransmitter receptors or transporters | nih.govnih.gov |

| Inflammation | Inhibition of inflammatory mediators or enzymes | nih.gov |

Application as a Chemical Probe for Elucidating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. Given its relatively simple structure, this compound could serve as a foundational scaffold for the development of more complex and specific chemical probes. By functionalizing the morpholine or benzyl ring, researchers could introduce reporter tags, such as fluorescent dyes or biotin, to visualize and track the molecule's interactions within a cell.

The morpholine moiety itself has been incorporated into fluorescent probes for detecting biological oxidants, highlighting its utility in developing tools for studying cellular processes. nih.gov Probes derived from this compound could potentially be used to investigate the role of specific enzymes or receptors in disease pathways, thereby validating them as new drug targets.

Development of Advanced Analogues with Enhanced Preclinical Profiles

The true potential of this compound may lie in its use as a starting material for the synthesis of more elaborate analogues. Medicinal chemists can systematically modify its structure to optimize its pharmacokinetic and pharmacodynamic properties. For example, the introduction of additional substituents on the benzyl ring or modifications to the morpholine core could lead to compounds with improved potency, selectivity, and metabolic stability.

The development of chiral morpholine scaffolds has been shown to yield potent and selective antagonists for receptors such as the dopamine (B1211576) D4 receptor. nih.gov This suggests that stereochemical control during the synthesis of this compound analogues could be a critical factor in achieving desired biological activity.

Opportunities for Collaborative and Interdisciplinary Research

The exploration of this compound's potential necessitates a multidisciplinary approach. Synthetic chemists would be needed to devise efficient routes for its synthesis and the creation of analogue libraries. Computational chemists could employ molecular modeling techniques to predict potential biological targets and guide the design of new derivatives.

Furthermore, collaborations between academic research institutions and pharmaceutical companies could accelerate the translation of basic research findings into preclinical and clinical development. Such partnerships can provide the necessary resources and expertise to fully investigate the therapeutic potential of novel compounds like this compound.

Current Challenges and Unresolved Questions in Compound Research

The primary challenge in the research of this compound is the current lack of specific biological data. Key unresolved questions include:

What are the specific molecular targets of this compound?

What is its mechanism of action in any identified biological activity?

What is its preliminary safety and toxicity profile?

How can its synthesis be optimized for large-scale production?

Addressing these questions will require dedicated research efforts, including high-throughput screening to identify initial biological activities, followed by more focused mechanistic studies.

Intellectual Property Landscape and Patent Analysis from a Research Perspective

A preliminary analysis of the patent landscape reveals that while numerous patents exist for complex molecules containing the morpholine scaffold, there appears to be limited intellectual property specifically claiming the core structure of this compound. This suggests that there may be an opportunity for researchers to secure intellectual property rights for novel derivatives of this compound and their specific applications.

Patents for morpholine derivatives often focus on their use in treating a range of conditions, from central nervous system disorders to cancer. google.comgoogle.com Any new research demonstrating a clear and novel utility for this compound or its analogues could form the basis of a strong patent application, thereby encouraging further investment in its development.

Conclusion

Synthesis of Key Research Findings and their Academic Significance

Research into compounds structurally related to 4-(2-Chlorobenzyl)morpholine has primarily focused on the synthesis of more complex molecules with potential biological activities. A notable area of investigation has been the synthesis of sulfonamide derivatives incorporating the this compound moiety. For instance, a series of 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine (B109124) derivatives have been synthesized. researchgate.netresearchgate.net This synthesis involves a two-step process starting from 4-(2-aminoethyl) morpholine, which is first reacted with arylsulfonyl chlorides, followed by a reaction with 2-chlorobenzyl chloride in the presence of a base. researchgate.netresearchgate.net

The academic significance of this research lies in the exploration of new synthetic routes to novel compounds and the investigation of their structure-activity relationships. The morpholine ring is a well-established pharmacophore in medicinal chemistry, known for its favorable physicochemical properties, such as improving solubility and metabolic stability. nih.govresearchgate.net The incorporation of the 2-chlorobenzyl group introduces a lipophilic and reactive component, which can modulate the biological activity of the resulting molecule. The synthesis and study of these derivatives contribute to the broader understanding of how different structural motifs influence the therapeutic potential of morpholine-containing compounds. researchgate.net

Broader Implications for Chemical Biology, Medicinal Chemistry, and Drug Discovery Research

The morpholine nucleus is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov The investigation of this compound derivatives aligns with the ongoing efforts in drug discovery to develop novel therapeutic agents with improved efficacy and safety profiles.

The implications for these fields are significant:

Chemical Biology: Derivatives of this compound can serve as chemical probes to study biological processes. The antibacterial activity exhibited by some of its sulfonamide derivatives suggests that these compounds could be used to investigate bacterial pathways and mechanisms of antibiotic resistance. researchgate.netresearchgate.net

Medicinal Chemistry: The synthesis of new derivatives provides a platform for structure-based drug design. By modifying the substituents on the benzyl (B1604629) and morpholine rings, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov For example, the 4-chlorobenzyl group has been utilized in the design of potent dopamine (B1211576) receptor D4 antagonists. nih.gov

Drug Discovery: The discovery of biologically active derivatives of this compound can lead to the identification of new drug candidates. The antibacterial properties of related compounds suggest a potential avenue for the development of new antibiotics to combat infectious diseases. researchgate.netresearchgate.net

Future Outlook and Promising Research Trajectories for this compound

While the current body of research on this compound is not extensive, the foundational work on its derivatives points towards several promising future research directions:

Exploration of Diverse Biological Activities: Future studies should aim to synthesize a broader range of derivatives and screen them for various biological activities beyond antibacterial effects. Given the versatility of the morpholine scaffold, these compounds could exhibit potential as anticancer, antiviral, or central nervous system-acting agents. nih.gov

In-depth Mechanistic Studies: For any identified active compounds, detailed mechanistic studies are crucial to understand their mode of action at the molecular level. This knowledge is essential for optimizing their therapeutic potential and minimizing off-target effects.

Development of More Efficient Synthetic Methodologies: The development of novel and efficient synthetic routes to this compound and its derivatives will facilitate the rapid generation of compound libraries for high-throughput screening. nih.govacs.org

Computational and QSAR Studies: In silico studies, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the biological activities of new derivatives and guide the design of more potent compounds.

Q & A

Q. What are the standard synthetic routes for 4-(2-Chlorobenzyl)morpholine?

The synthesis typically involves nucleophilic substitution of 2-chlorobenzyl chloride with morpholine under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used as a base in solvents like dichloromethane (DCM) or toluene. Reaction optimization focuses on temperature control (20–80°C) and solvent selection to achieve yields >75% .

Q. How is the compound structurally characterized in crystallographic studies?

X-ray diffraction (XRD) and spectroscopic methods (¹H/¹³C NMR, IR, Raman) are employed. For example, high-pressure Raman spectroscopy reveals conformational changes in morpholine derivatives under pressures up to 3.5 GPa, with peak splitting/merging indicating phase transitions. Computational models (DFT) validate experimental data .

Q. What is the solubility profile of this compound, and how is it determined experimentally?

Solubility in phosphate-buffered saline (pH 7.4) is ~180 μM, measured via the shake-flask method. Turbidity assays (UV/Vis) confirm homogeneity, critical for in vitro binding and inhibition studies .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, particularly CYP2A13?

The compound acts as a selective inhibitor of CYP2A13, a lung-specific enzyme involved in xenobiotic metabolism. Competitive inhibition assays (IC₅₀ < 1 μM) and molecular docking simulations reveal that the 2-chloro substituent enhances binding affinity by forming halogen bonds with active-site residues like Phe118 and Asn297 .

Q. What computational methodologies predict structure-activity relationships (SAR) for benzylmorpholine analogs?

Quantitative SAR (QSAR) models and molecular dynamics (MD) simulations are used. For instance, substituent electronegativity (Cl vs. Br/F) and steric effects are correlated with inhibitory potency. Meta-chloro analogs show 3-fold higher activity than para-substituted derivatives due to optimized van der Waals interactions .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

Comparative studies with 4-(2-Bromobenzyl)morpholine and 4-(2-Fluorobenzyl)morpholine demonstrate that bulkier halogens (Br) reduce metabolic stability (t₁/₂ < 30 min in CYP3A4 assays), while smaller halogens (F) improve solubility but weaken target binding. The 2-chloro group balances lipophilicity (logP ~2.5) and target specificity .

Q. How can researchers resolve contradictions in substituent effects across studies?

Discrepancies arise from assay conditions (e.g., enzyme source, pH). For example, 2-chloro derivatives show higher potency in recombinant CYP2A13 assays but lower activity in human liver microsomes due to competing CYP isoforms. Cross-validation using isotopic labeling (¹⁴C) and LC-MS/MS quantification is recommended .

Q. What advanced techniques analyze this compound under high-pressure conditions?

High-pressure Raman/IR spectroscopy (0–3.5 GPa) detects pressure-induced phase transitions. For morpholine derivatives, C-H···O hydrogen bond rearrangements at ~1.7 GPa correlate with peak splitting in the 2980–3145 cm⁻¹ range, indicating conformational changes. Complementary XRD under pressure validates structural shifts .

Methodological Notes

- Synthesis Optimization : Use continuous flow reactors for scalable production, reducing side reactions (<5% impurities) .

- Metabolic Stability : Employ recombinant CYP isoforms (e.g., 2A13, 3A4) in hepatocyte incubation studies to assess first-pass metabolism .

- Data Validation : Cross-reference computational predictions (e.g., docking scores) with experimental IC₅₀ values to refine QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.